4-Methoxy-6-methyl-2-naphthalenecarboxylic acid
Description
4-Methoxy-6-methyl-2-naphthalenecarboxylic acid is a substituted naphthalene derivative characterized by a methoxy group at the 4-position and a methyl group at the 6-position of the naphthalene ring, with a carboxylic acid functional group at the 2-position.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-methoxy-6-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-9-6-10(13(14)15)7-12(16-2)11(9)5-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
ZVWXQIUHKUFJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-methoxy-6-methyl-2-naphthalenecarboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: Methoxy vs. Adamantyl Moieties: Adapalene’s adamantyl group enhances lipophilicity and receptor binding specificity, whereas 4-methoxy-6-methyl-2-naphthalenecarboxylic acid’s smaller methyl group may limit such interactions .
Mechanistic Divergence: Retinoid Receptor Agonism: Unlike Adapalene, which activates retinoid receptors (RAR/RXR), AHPN analogs like MM11453 induce apoptosis via TR3 nuclear receptor pathways, independent of retinoid signaling . This suggests that substituent positioning (e.g., adamantyl vs. methyl) critically determines mechanistic pathways.
Physicochemical Properties :
- Acidity : Carboxylic acid pKa values are influenced by electron-donating/withdrawing substituents. For example, 6-methoxynaphthalene-2-carboxylic acid (pKa ~3.5) is less acidic than hydroxyl-containing analogs (e.g., 4-hydroxy-5,6-dimethoxy derivative) due to resonance stabilization differences.
- Melting Points : Methoxy-substituted derivatives (e.g., 6-methoxy-2-naphthoic acid, melting point 201–206°C ) generally exhibit higher melting points than hydroxylated analogs, reflecting stronger intermolecular interactions.
The target compound’s methyl and methoxy groups may offer metabolic stability advantages over hydroxylated analogs. Material Science: Bifunctional acids like 6-(4-carboxyphenyl)-2-naphthalenecarboxylic acid demonstrate utility in synthesizing coordination polymers, suggesting analogous applications for the target compound.
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